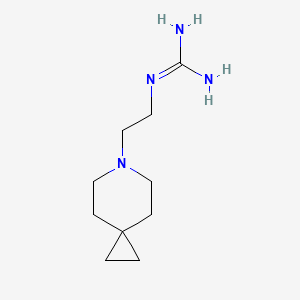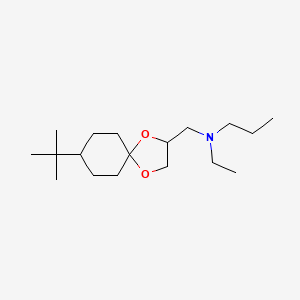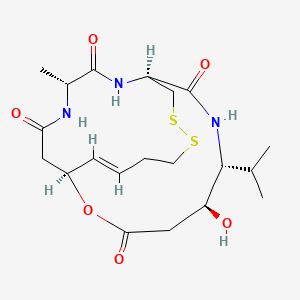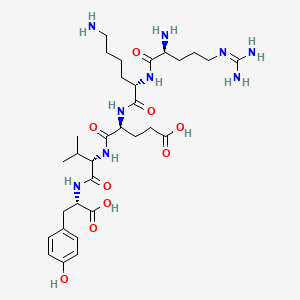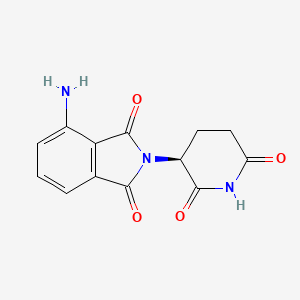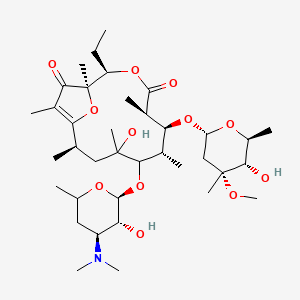
Tezosentan
説明
Synthesis Analysis
Tezosentan, along with bosentan and clazosentan, are small-molecule endothelin receptor antagonists (ERAs) that displace endothelin-1 (ET-1) from its binding site . A target-mediated drug disposition (TMDD) pharmacokinetic (PK) model described the non-linearity in the PK of bosentan caused by its high receptor binding affinity with time-dependent varying receptor expression or reappearance .Molecular Structure Analysis
Tezosentan has a molecular formula of C27H27N9O6S and an average molecular weight of 605.625 Da . Its structure includes pyridinylpyrimidines .Chemical Reactions Analysis
Tezosentan is a dual endothelin receptor antagonist with a selectivity ratio of 30:1 ET A:ET B . It was developed for the treatment of heart failure and preclinical studies have shown that tezosentan improves hemodynamics and renal function in rats .Physical And Chemical Properties Analysis
Tezosentan is a solid substance with a molecular weight of 605.63 g/mol . It is soluble in DMSO at 50 mg/mL (ultrasonic) .科学的研究の応用
Cancer Therapy
Tezosentan has been found to have anticancer properties due to its ability to target the endothelin (ET) receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . This makes it a potential candidate for repurposing in the field of oncology .
Vasodilation
Tezosentan is a vasodilator drug that was originally developed to treat pulmonary arterial hypertension . It acts by inhibiting ET receptors, which are overexpressed in many types of cancer cells . By blocking the effects of endothelin-1 (ET1), a substance produced by the body that causes blood vessels to narrow, tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Treatment of Pulmonary Arterial Hypertension
Tezosentan’s ability to dilate blood vessels and improve blood flow makes it a potential treatment for pulmonary arterial hypertension .
Treatment of Chronic Heart Failure
Blocking ET A and ET B receptors has shown promise in treating systemic pulmonary hypertension and chronic heart failure by inhibiting endothelial cell proliferation and survival .
Target-Mediated Drug Disposition (TMDD)
Tezosentan, along with Bosentan and Clazosentan, are three small-molecule endothelin receptor antagonists (ERAs) that displace endothelin-1 (ET-1) from its binding site . A TMDD pharmacokinetic (PK) model described the non-linearity in the PK of these drugs caused by their high receptor binding affinity with time-dependent varying receptor expression or reappearance .
Drug Repurposing
The process of ‘drug repurposing’—meaning the use of old drugs, already in clinical use, for a different therapeutic indication—is a promising and viable strategy to improve cancer therapy . Tezosentan, due to its various properties and effects, is a potential candidate for such repurposing .
作用機序
Target of Action
Tezosentan primarily targets the Endothelin-1 (ET1) receptors , specifically the Endothelin A (ETA) and Endothelin B (ETB) receptors . These receptors are overexpressed in many types of cancer cells . ET1 is a substance produced by the body that causes blood vessels to narrow .
Mode of Action
Tezosentan acts by inhibiting the ET receptors . It has affinity for both ETA and ETB receptors . By blocking the effects of ET1, tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Biochemical Pathways
The ET receptors, targeted by Tezosentan, are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . Therefore, the inhibition of these receptors by Tezosentan affects these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of Tezosentan are characterized by a two-compartment model . The half-lives of the two disposition phases are approximately 0.10 and 3.2 hours . There is a strong correlation between the plasma clearance of Indocyanine Green (ICG) and that of Tezosentan .
Result of Action
Tezosentan has been found to have anticancer properties due to its ability to target the ET receptors .
将来の方向性
Tezosentan has been found to have anticancer properties due to its ability to target the ET receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . This suggests potential for repurposing Tezosentan in the field of oncology .
特性
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWTLTWNJOZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N9O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170956 | |
| Record name | Tezosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tezosentan | |
CAS RN |
180384-57-0 | |
| Record name | Tezosentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180384-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezosentan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tezosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEZOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of tezosentan?
A1: Tezosentan competitively antagonizes both endothelin A (ETA) and endothelin B (ETB) receptors. [, , , ] This effectively blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptors. [, , ]
Q2: What are the downstream effects of tezosentan's antagonism of ET receptors?
A2: By blocking ET-1 binding, tezosentan induces vasodilation, reducing pulmonary and systemic vascular resistance. [, , , ] This can lead to improved cardiac output and reduced pulmonary capillary wedge pressure. [, ]
Q3: Does tezosentan affect nitric oxide (NO) signaling?
A3: Yes, research suggests that tezosentan can enhance NO signaling. Studies in lambs with surgically induced increases in pulmonary blood flow showed that tezosentan increased NO levels and activity of endothelial NO synthase (eNOS). [] This effect was linked to tezosentan's ability to enhance hydrogen peroxide generation and alter catalase activity, thereby modulating eNOS phosphorylation. []
Q4: How does tezosentan affect endothelin-1 levels?
A4: Tezosentan administration has been shown to increase plasma endothelin-1 concentrations. [, ] This is likely a compensatory response to the blockade of ET receptors. [, ]
Q5: How is tezosentan administered, and what is its pharmacokinetic profile?
A5: Tezosentan is designed for intravenous administration. [, ] It exhibits a short half-life of approximately 3 hours and is primarily excreted unchanged through the bile (>95%). [, ] Studies in healthy volunteers show a biphasic plasma concentration-time profile, with an initial rapid decline followed by a slower terminal phase. []
Q6: Does renal impairment affect tezosentan's pharmacokinetics?
A6: Research suggests that severe renal impairment does not significantly impact the pharmacokinetics of tezosentan. [] Therefore, no dose adjustment is deemed necessary for patients with renal impairment. []
Q7: Does liver cirrhosis affect tezosentan exposure?
A7: Yes, moderate to severe liver impairment is associated with increased exposure to tezosentan. [] This effect is more pronounced in patients with elevated bilirubin levels, necessitating dose reduction. []
Q8: Are there any ethnic differences in the pharmacokinetics of tezosentan?
A8: Studies comparing Caucasian and Japanese subjects showed no clinically significant differences in pharmacokinetic parameters. [] This suggests that similar dosing regimens can be used for both ethnicities. []
Q9: Has tezosentan demonstrated efficacy in animal models of acute lung injury?
A9: Yes, in several animal models of acute lung injury, including endotoxin-induced lung injury [, ] and chlorine gas-induced lung injury, [] tezosentan has been shown to ameliorate pulmonary hypertension, lung edema, and improve gas exchange. [, , ]
Q10: What about tezosentan's efficacy in models of heart failure?
A10: Tezosentan has demonstrated beneficial hemodynamic effects in various animal models of heart failure. [, , , ] It improved cardiac function in rat models of chronic heart failure [] and reduced myocardial injury in a rat model of abdominal aortic ischemia-reperfusion. []
Q11: Has tezosentan been evaluated in clinical trials for acute heart failure?
A11: Yes, tezosentan underwent clinical trials for acute heart failure. While early trials showed promising hemodynamic improvements, larger phase III trials like VERITAS did not demonstrate significant benefits in patient symptoms or clinical outcomes. [, ]
Q12: Has tezosentan shown efficacy in other disease models?
A12: Beyond heart and lung injury, tezosentan has shown protective effects in models of hepatic ischemia-reperfusion injury, [] endotoxin-challenged cirrhotic rats, [] and even in improving oxygenation in contralateral TRAM flap tissue in pigs. []
Q13: What are the known side effects associated with tezosentan?
A13: The most common side effect reported with tezosentan administration is headache. [, ] Other reported side effects include nausea and hypotension. [, ]
Q14: Are there any concerns about tezosentan's safety in specific patient populations?
A14: Concerns have been raised about potential renal deterioration in patients with cirrhosis and type 2 hepatorenal syndrome treated with tezosentan. [] Further research is needed to clarify these risks. []
Q15: What are the potential future applications of tezosentan or similar compounds?
A15: While its role in heart failure treatment requires further investigation, tezosentan's actions on ET receptors continue to be relevant for other conditions. Research suggests potential applications in areas like cancer therapy [], targeting ET-1 uptake in stenotic aortic valves [], and understanding the complex interplay of ET with NO and prostanoids in various physiological and pathophysiological processes. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



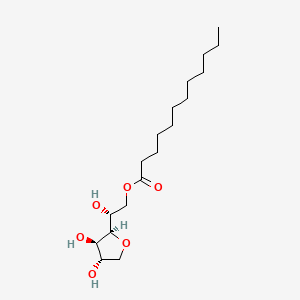


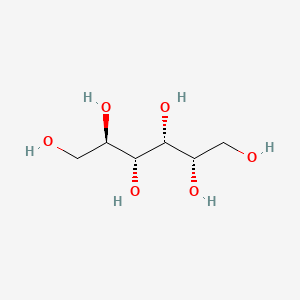
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)

![3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid](/img/structure/B1682163.png)
